

Cross-validation of "STING agonist-3" efficacy in different tumor models

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Compound of Interest

Compound Name: STING agonist-3

Cat. No.: B2769397

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Comparative Efficacy of STING Agonists in Preclinical Tumor Models

A Head-to-Head Analysis of ADU-S100, BMS-986301, and diABZI in Syngeneic Mouse Models of Colon Carcinoma and Melanoma

The activation of the STimulator of INterferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can induce a potent type I interferon response, leading to the activation of dendritic cells, priming of tumor-specific T cells, and a subsequent anti-tumor immune response. This guide provides a comparative analysis of the preclinical efficacy of three prominent STING agonists: ADU-S100 (a cyclic dinucleotide), BMS-986301 (a next-generation cyclic dinucleotide), and diABZI (a non-cyclic dinucleotide small molecule). Their performance is evaluated in two widely used syngeneic mouse tumor models: the CT26 colon carcinoma and the B16-F10 melanoma models.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative data on the anti-tumor efficacy of the selected STING agonists in the CT26 and B16-F10 tumor models. The data is compiled from various preclinical studies and highlights key efficacy endpoints such as complete response (CR) rates and tumor growth inhibition.



STING Agonist	Tumor Model	Administration Route	Key Efficacy Data	Reference
ADU-S100	CT26	Intratumoral (i.t.)	44% Complete Response (CR) at 100 μg dose. [1] Significant tumor growth suppression at 20 μg and 40 μg doses.[2]	[1][2]
B16-F10	Intratumoral (i.t.)	Significant delay in tumor growth and extended overall survival.		
BMS-986301	CT26	Intratumoral (i.t.)	>90% Complete Response (CR) in injected and non-injected tumors.	_
B16-F10	Not specified	Data not available in the searched context.		
diABZI	CT26	Intravenous (i.v.)	Significantly inhibits tumor growth.	
B16-F10	Intravenous (i.v.)	Significantly inhibits tumor growth and improves overall survival.	_	-



Melanoma (unspecified)

Intratumoral (i.t.)

Moderate inhibition of tumor growth as a monotherapy.

Experimental Protocols

The following is a detailed methodology for a typical in vivo efficacy study of STING agonists in a syngeneic mouse tumor model.

- 1. Cell Culture and Animal Models:
- Cell Lines: CT26 (murine colon carcinoma) and B16-F10 (murine melanoma) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
- Animals: Female BALB/c mice (for CT26 model) or C57BL/6 mice (for B16-F10 model), typically 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
- 2. Tumor Implantation:
- Tumor cells are harvested from culture, washed with phosphate-buffered saline (PBS), and resuspended in PBS or a suitable matrix (e.g., Matrigel) at a concentration of 1 x 10⁶ cells per 100 μL.
- The cell suspension is injected subcutaneously into the right flank of the mice.
- Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers.
 Tumor volume is calculated using the formula: (length × width²) / 2.
- 3. STING Agonist Formulation and Administration:
- STING agonists are formulated in a sterile vehicle, such as PBS or a specific formulation buffer.



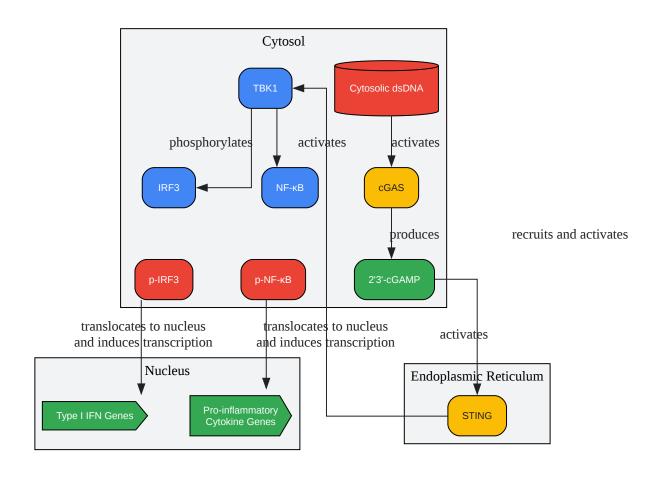
- Intratumoral (i.t.) Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), the STING agonist solution is injected directly into the tumor using a fine-gauge needle. The injection volume is typically 20-50 μL.
- Systemic Administration: For systemic delivery, the STING agonist is administered via intravenous (i.v.) injection into the tail vein or intraperitoneal (i.p.) injection.

4. Efficacy Assessment:

- Tumor Growth Inhibition: Tumor volumes are measured regularly throughout the study. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
- Complete Response (CR): A complete response is defined as the complete disappearance
 of the tumor.
- Survival: The overall survival of the mice in each group is monitored and recorded.
- Immune Cell Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, dendritic cells) by flow cytometry or immunohistochemistry.

Mandatory Visualization STING Signaling Pathway





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Caption: The cGAS-STING signaling pathway.

Experimental Workflow for In Vivo Efficacy Study



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Caption: In vivo efficacy study workflow.

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